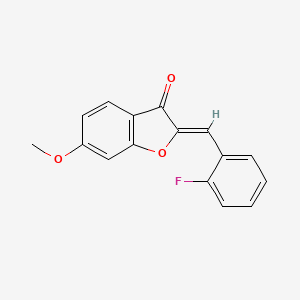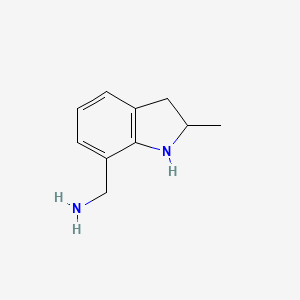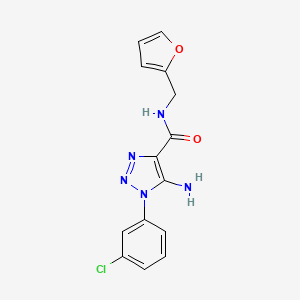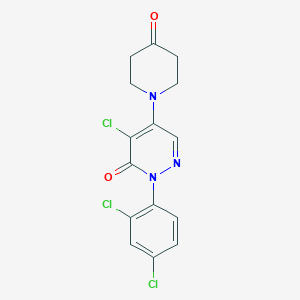![molecular formula C26H24ClN3O3 B2560378 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 912889-40-8](/img/structure/B2560378.png)
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H24ClN3O3 and its molecular weight is 461.95. The purity is usually 95%.
BenchChem offers high-quality 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Stabilities and Anticancer Properties
A study conducted by Karayel (2021) focused on the tautomeric properties, conformations, and the mechanism behind the anticancer properties of benzimidazole derivatives, including compounds structurally related to 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one. The research highlighted the compounds' stability in their thione form and their potential as EGFR inhibitors, contributing to their anticancer activity. The study emphasized the importance of inter-molecular hydrogen bonding in enhancing the binding affinity of these compounds to the EGFR binding pocket, which is crucial for their effectiveness in cancer treatment (Karayel, 2021).
Synthesis and Reactivity
Another aspect of research on related compounds involves the synthesis and reactivity of pyrrolo[3,2-d]pyrimidines, which share a similar core structure with 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one. Majumdar, Das, and Jana (1998) synthesized a series of pyrrolo[3,2-d]pyrimidine derivatives, showcasing the versatility and reactivity of these compounds in creating a variety of structures. This work provides a foundational understanding of the synthetic pathways that could be applied to the synthesis and functionalization of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one for various scientific applications (Majumdar et al., 1998).
Novel Polyfunctional Pyrazolyl Substituted Pyridines
Research by Latif, Rady, and Döupp (2003) on the synthesis of novel polyfunctional pyrazolyl substituted and pyrazolofused pyridines provides insights into the potential for creating complex molecules with diverse functionalities. This research is relevant for understanding the synthetic possibilities and chemical behaviors of compounds like 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one, which may lead to new materials or pharmaceuticals with unique properties (Latif et al., 2003).
Antimicrobial Activities
Wardkhan, Youssef, Hamed, and Ouf (2008) explored the synthesis of thiazoles and their fused derivatives, examining their antimicrobial activities. This research highlights the potential of heterocyclic compounds, similar in complexity to 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one, to serve as bases for developing new antimicrobial agents. Understanding the antimicrobial properties of these compounds can lead to significant advancements in medical treatments and drug development (Wardkhan et al., 2008).
Propiedades
IUPAC Name |
4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-32-20-8-6-7-19(16-20)30-17-18(15-25(30)31)26-28-22-10-3-4-11-23(22)29(26)13-14-33-24-12-5-2-9-21(24)27/h2-12,16,18H,13-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXGIMRSWDQRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2560298.png)

![1-(4-Cyano-2-{4-[(diethylamino)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2560302.png)
![3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2560303.png)

![N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2560309.png)
![N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2560310.png)
![(Z)-2-amino-3-[[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2560312.png)

![N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2560314.png)
![2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-chlorobenzenesulfonamido}acetamide](/img/structure/B2560315.png)
